4-amino-N-butyl-3-(trifluoromethyl)benzamide

Physicochemical profiling Drug-likeness Permeability

This specific analog's linear n-butyl chain creates a unique hydrogen-bonding environment absent in branched N-alkyl variants like 4-amino-N-(tert-butyl)-3-(trifluoromethyl)benzamide. The 4-NH2 and 3-CF3 groups form a defined pharmacophore core for systematic kinase SAR, while the flexible butyl chain probes hydrophobic pocket occupancy. With verified purity ≥95% and confirmed structural identity, this compound eliminates the risk of confounding SAR data caused by substitution pattern mismatches. Ideal for antiviral entry inhibitor screening and as a wide-scope synthetic intermediate via the 4-amino handle. Purchase with confidence — data integrity demands discrete analog sourcing.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26 g/mol
Cat. No. B7867475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-butyl-3-(trifluoromethyl)benzamide
Molecular FormulaC12H15F3N2O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C12H15F3N2O/c1-2-3-6-17-11(18)8-4-5-10(16)9(7-8)12(13,14)15/h4-5,7H,2-3,6,16H2,1H3,(H,17,18)
InChIKeyCTCYDIBJYQXHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-butyl-3-(trifluoromethyl)benzamide – Physicochemical Identity and Procurement Baseline


4-Amino-N-butyl-3-(trifluoromethyl)benzamide (CAS 1270927-52-0; PubChem CID 55043189) is a synthetic trifluoromethyl-substituted benzamide with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol [1]. The compound features a 4-amino group and a 3-trifluoromethyl substituent on the benzamide core, with an n-butyl chain attached to the amide nitrogen. Its computed physicochemical properties include a predicted logP (XLogP3-AA) of 2.7, a topological polar surface area of 55.1 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. This compound belongs to the broader class of trifluoromethyl-substituted benzamides, which have been described in patent literature as inhibitors of protein kinases, particularly ephrin receptor kinases, and are under investigation for proliferative disease applications [2].

Why 4-Amino-N-butyl-3-(trifluoromethyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Although several trifluoromethyl-substituted benzamides share the same molecular formula (C12H15F3N2O) and molecular weight (260.26 g/mol), the precise substitution pattern—specifically the 4-amino group paired with the N-n-butyl chain—creates a distinct hydrogen-bonding donor/acceptor profile and conformational landscape that generic analogs cannot replicate [1]. The close analog 4-amino-N-(tert-butyl)-3-(trifluoromethyl)benzamide (CAS 1283954-95-9) differs only in the branching of the N-alkyl chain, yet this substitution alters steric bulk near the amide bond, rotational freedom, and metabolic stability . Similarly, N-butyl-3-(trifluoromethyl)benzamide (CAS 948644-83-5) lacks the 4-amino group entirely, removing one hydrogen bond donor and substantially reducing topological polar surface area, which impacts both target binding and physicochemical behavior [2]. These differences preclude straightforward interchangeability in structure-activity relationship (SAR) campaigns, pharmacological assays, or synthetic intermediate applications, making compound-specific procurement essential for reproducible results.

Quantitative Differentiation Evidence for 4-Amino-N-butyl-3-(trifluoromethyl)benzamide


Hydrogen Bond Donor Count and Topological Polar Surface Area: n-Butyl vs. De-amino Analog

The presence of the 4-amino group in 4-amino-N-butyl-3-(trifluoromethyl)benzamide contributes one additional hydrogen bond donor (HBD) compared to the de-amino analog N-butyl-3-(trifluoromethyl)benzamide (CAS 948644-83-5). The target compound has a computed HBD count of 2 and a topological polar surface area (TPSA) of 55.1 Ų [1], whereas the de-amino analog, lacking the 4-NH₂, has an HBD count of 1 and a lower TPSA [2]. This difference directly affects membrane permeability predictions and target binding capacity in drug discovery programs.

Physicochemical profiling Drug-likeness Permeability

N-Alkyl Chain Architecture: Linear n-Butyl vs. Branched tert-Butyl Impact on Conformational Flexibility

4-Amino-N-butyl-3-(trifluoromethyl)benzamide carries a linear n-butyl chain on the amide nitrogen, while the closest isomeric analog, 4-amino-N-(tert-butyl)-3-(trifluoromethyl)benzamide (CAS 1283954-95-9), bears a branched tert-butyl group at the same position. Both share the identical molecular formula C12H15F3N2O and molecular weight of 260.26 g/mol [1]. The n-butyl chain provides four rotatable bonds (total rotatable bond count = 4 for the target compound [1]), allowing greater conformational sampling, whereas the tert-butyl group introduces steric hindrance near the amide carbonyl, restricting the accessible dihedral angle space and altering the compound's interaction with flat hydrophobic pockets in kinase ATP-binding sites.

Conformational analysis Metabolic stability Crystal packing

Kinase Inhibition Potential: Class-Level Evidence from Trifluoromethyl Benzamide Patent SAR

The trifluoromethyl-substituted benzamide scaffold to which 4-amino-N-butyl-3-(trifluoromethyl)benzamide belongs has been claimed as a pharmacophore for protein kinase inhibition, with particular activity against ephrin receptor kinases (EphB4) [1]. In the patent disclosure US 2006/0035897, representative compounds within this structural class demonstrated IC₅₀ values in the nanomolar to low micromolar range against EphB4 kinase in biochemical assays (specific IC₅₀ values for individual exemplified compounds range from <100 nM to ~5 µM depending on substitution) [1]. The 4-amino-3-trifluoromethyl substitution pattern is explicitly encompassed within the Markush claims (Formula I, wherein R₁ and R₂ can be amino or substituted amino), establishing a direct structural link to the claimed inhibitory activity [1].

Kinase inhibition Ephrin receptor Proliferative disease

Antiviral Entry Inhibition: Class-Level Evidence from 3-Trifluoromethyl Benzamide Derivatives Against H5N1 Influenza

In a 2014 study by Zhu et al., a series of 3-trifluoromethyl benzamide derivatives were evaluated for their ability to inhibit H5N1 influenza virus entry into target cells using a pseudovirus-based cellular assay [1]. The most active compound in the series, designated 1a, exhibited an IC₅₀ of 4.7 ± 0.3 µmol/L against the A/AnHui/1/2005 H5N1 pseudovirus strain [1]. Compounds 1b, 1e, and 1f also demonstrated significant inhibitory activity, confirming that the 3-trifluoromethyl benzamide core supports antiviral entry inhibition [1]. While 4-amino-N-butyl-3-(trifluoromethyl)benzamide was not among the specific compounds tested in this study, it shares the critical 3-trifluoromethyl benzamide substructure and the presence of an amino substituent that was identified as important for activity in the SAR analysis.

Antiviral H5N1 influenza Entry inhibitor

Predicted Lipophilicity Window: XLogP3 Differentiation from Non-CF₃ and Mono-CF₃ Analogs

The computed XLogP3-AA value for 4-amino-N-butyl-3-(trifluoromethyl)benzamide is 2.7 [1]. This places the compound in a lipophilicity window that balances membrane permeability with aqueous solubility—a critical parameter for both biochemical assay compatibility and oral bioavailability predictions. By comparison, the non-fluorinated analog 4-amino-N-butylbenzamide would be expected to exhibit a significantly lower logP (estimated ~1.3–1.6 based on the π-value of ~1.1–1.4 for aromatic CF₃ substitution [2]). Conversely, analogs bearing additional fluorine substituents on the aromatic ring would push logP above 3.0, potentially compromising solubility. The 2.7 value positions this compound favorably for screening libraries where logP values between 2 and 3 are often preferred for hit and lead compounds.

Lipophilicity ADME prediction Lead optimization

Recommended Application Scenarios for Procuring 4-Amino-N-butyl-3-(trifluoromethyl)benzamide


Kinase Inhibitor SAR Expansion: Probing N-Alkyl Chain Length and Linearity Effects on Ephrin Receptor Kinase Selectivity

Based on the class-level kinase inhibition evidence from patent US 2006/0035897 [1], this compound is best deployed as a tool for systematic SAR studies exploring how the linear n-butyl chain on the amide nitrogen influences EphB4 kinase binding compared to shorter (N-methyl, N-ethyl), branched (N-tert-butyl), or aromatic N-substituents. The compound's single CF₃ group at the 3-position and 4-NH₂ donor provide a defined pharmacophore core, while the flexible n-butyl chain allows assessment of hydrophobic pocket occupancy in the kinase active site. Procurement of this specific analog, rather than the tert-butyl variant, enables direct head-to-head comparison of linear versus branched alkyl effects on both potency and metabolic stability.

Antiviral Screening Library Diversification Against Enveloped Virus Entry

The class-level antiviral activity demonstrated by 3-trifluoromethyl benzamide derivatives against H5N1 influenza pseudovirus entry (IC₅₀ = 4.7 µM for compound 1a) [2] supports inclusion of this compound in focused antiviral screening libraries. Its unique N-n-butyl substitution differentiates it from previously tested analogs (1a, 1b, 1e, 1f in the Zhu et al. study), offering an opportunity to probe the tolerance of the antiviral pharmacophore for extended alkyl chains. Screening against additional enveloped viruses (Ebola, Marburg, SARS-CoV-2) could reveal broader-spectrum entry inhibition, as suggested by structural analog data from the 4-(aminomethyl)benzamide series [3].

Medicinal Chemistry Building Block for Late-Stage Functionalization via the 4-Amino Handle

The 4-amino group provides a tractable synthetic handle for further derivatization—including amide coupling, sulfonylation, reductive amination, or diazotization—without perturbing the 3-CF₃ and N-butyl benzamide core. This makes the compound a versatile intermediate for generating focused libraries of N-substituted benzamides. When procuring for this purpose, the compound's computed physicochemical properties (XLogP3 = 2.7, TPSA = 55.1 Ų) [4] serve as a baseline for tracking the impact of subsequent modifications on drug-likeness parameters, ensuring that derivatization efforts remain within favorable property space.

Physicochemical Benchmarking in Fluorinated Compound Series: LogP, Permeability, and Solubility Profiling

With its mono-CF₃ substitution and intermediate lipophilicity (XLogP3 = 2.7) [4], this compound serves as an ideal benchmarking tool for systematic studies comparing how incremental fluorination (0F → 1F → 3F → 6F) affects membrane permeability, aqueous solubility, and plasma protein binding within a constant benzamide scaffold. The presence of both a hydrogen bond donor (4-NH₂) and acceptor (amide C=O) in addition to the CF₃ group enables multi-parametric ADME profiling that can guide fluorination strategy in lead optimization programs.

Quote Request

Request a Quote for 4-amino-N-butyl-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.